molecular formula C12H12Br2O3 B14513394 Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate CAS No. 62547-37-9

Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate

Cat. No.: B14513394
CAS No.: 62547-37-9
M. Wt: 364.03 g/mol
InChI Key: ZOLXGMWBVDYSTC-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position . This specific compound is notable for its two bromine atoms and a methoxy group attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylprop-2-enoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated ester group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

62547-37-9

Molecular Formula

C12H12Br2O3

Molecular Weight

364.03 g/mol

IUPAC Name

ethyl 3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H12Br2O3/c1-3-17-11(15)5-4-8-6-9(13)7-10(14)12(8)16-2/h4-7H,3H2,1-2H3

InChI Key

ZOLXGMWBVDYSTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC(=C1)Br)Br)OC

Origin of Product

United States

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